8-Iodoquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H6INO2 |
|---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
8-iodoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) |
InChI Key |
YJBFUTXPSDNYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Iodoquinoline 2 Carboxylic Acid and Its Derivatives
One-Pot, Multi-Component Synthetic Approaches
One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like quinoline-2-carboxylic acids. These reactions combine three or more reactants in a single vessel to form a product that incorporates most of the atoms from the starting materials. tandfonline.com
Utilization of Iodo-anilines, Pyruvic Acid, and Aldehydes in Carboxyquinoline Synthesis
A common and effective method for synthesizing quinoline-2-carboxylic acid scaffolds is the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov For the specific synthesis of 8-iodoquinoline-2-carboxylic acid, 2-iodoaniline (B362364) serves as the aniline component. The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid and subsequent cyclization and aromatization to yield the quinoline (B57606) ring system.
Newer protocols for similar quinoline carboxylates, such as quinoline-2-carboxylates, have been developed using starting materials like β-nitroacrylates and 2-aminobenzaldehydes. mdpi.comnih.gov This particular one-pot process involves a sequence of four reactions: an aza-Michael addition, an intramolecular Henry reaction, water elimination, and finally, nitrous acid elimination to achieve aromatization. mdpi.com
Catalytic Systems and Acidic Conditions in Quinoline-based Compound Synthesis (e.g., Trifluoroacetic Acid)
The synthesis of quinolines is often facilitated by acidic catalysts. Brønsted acids are known to catalyze the Friedländer synthesis of quinolines. researchgate.net Trifluoroacetic acid (TFA) has been shown to be an efficient catalyst for these types of reactions, often proceeding in high yields under solvent-free conditions. researchgate.netlookchem.com The use of TFA can significantly shorten reaction times compared to uncatalyzed reactions or those using weaker acids like acetic acid. researchgate.net For instance, in the Friedländer synthesis, TFA catalyzes the condensation of a 2-aminoaryl ketone with a compound containing an activated α-CH acid. lookchem.com Similarly, in Doebner-type reactions for quinoline-4-carboxylic acids, acids like p-toluenesulfonic acid (p-TSA) have been found to be effective, facilitating both the condensation and hydrogenation steps. tandfonline.com Other catalytic systems, including Lewis acids like ZnCl2 and transition metals, have also been employed in quinoline synthesis. researchgate.netlookchem.com
Influence of Aldehyde Structure on Reaction Pathways and Product Distribution
The structure of the aldehyde reactant plays a crucial role in determining the reaction pathway and the distribution of products in quinoline synthesis. The steric and electronic properties of the substituents on the aldehyde can affect the rate of imine formation and subsequent cyclization steps. Studies on related reactions have shown that the presence of bulky substituents on the aldehyde can hinder the reaction. researchcommons.org For example, branching at the carbon adjacent to the carbonyl group (the 2-position) of the aldehyde can inhibit the reaction due to steric hindrance. researchgate.net Conversely, the electronic nature of the aldehyde can also influence reactivity, with electron-withdrawing or electron-donating groups affecting the electrophilicity of the carbonyl carbon. researchcommons.org This selectivity allows for the synthesis of a diverse range of substituted quinolines by carefully choosing the aldehyde starting material.
Modified Doebner Reaction Approaches for Quinoline-4-carboxylic Acids and Related Structures
The Doebner reaction, traditionally used for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, has undergone several modifications to improve yields and broaden its substrate scope. nih.gov One significant challenge with the conventional Doebner reaction is the low yield obtained when using anilines with electron-withdrawing groups. nih.govacs.org
To address this, a modified approach known as the Doebner hydrogen-transfer reaction has been developed. nih.govacs.org This method has proven effective for both anilines with electron-withdrawing and electron-donating groups. nih.gov An eco-friendly modification utilizes a p-TSA catalyst in a green solvent system of water and ethylene (B1197577) glycol, offering mild reaction conditions and high conversion rates. tandfonline.com Another optimized procedure for electron-deficient anilines involves the dropwise addition of pyruvic acid at higher temperatures and the use of BF₃·THF as a catalyst. acs.org These modifications have expanded the utility of the Doebner reaction for creating a wider variety of quinoline-4-carboxylic acid derivatives. tandfonline.comnih.gov
| Reaction Type | Key Reactants | Catalyst/Conditions | Primary Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Doebner | Aniline, Aldehyde, Pyruvic Acid | Ethanol reflux or H₂NSO₃H | Quinoline-4-carboxylic acid | Well-established method | nih.gov |
| Doebner Hydrogen-Transfer | Aniline (electron-withdrawing), Aldehyde, Pyruvic Acid | BF₃·THF, high temperature | Substituted Quinoline-4-carboxylic acid | Improved yields for electron-deficient anilines | acs.org |
| Green Modified Doebner | Aryl aldehyde, Amine, Pyruvate | p-TSA, Water/Ethylene Glycol | Quinoline-4-carboxylic acid | Eco-friendly, mild conditions, high conversion | tandfonline.com |
Advanced Derivatization Strategies for Quinoline-2-carboxylic Acid Scaffolds
The this compound scaffold is a versatile platform for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The iodine substituent at the 8-position is an excellent leaving group for these transformations, allowing for the introduction of a wide variety of substituents.
Palladium-Catalyzed Coupling Reactions for Functionalization (e.g., Suzuki, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify halogenated aromatic compounds like this compound. researchgate.net
Suzuki Coupling: This reaction pairs the iodoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki-Miyaura coupling is highly versatile and tolerant of many functional groups. organic-chemistry.orgnih.gov For instance, 8-iodoquinolin-4(1H)-one has been successfully coupled with a benzothiadiazole bispinacol boronic ester using a palladium catalyst. researchgate.net This demonstrates the feasibility of applying Suzuki coupling to iodoquinoline systems.
Sonogashira Coupling: This reaction involves the coupling of the iodoquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgrsc.org This method is a fundamental way to introduce alkynyl groups onto the quinoline core. rsc.org Decarbonylative Sonogashira coupling of carboxylic acids has also been developed, expanding the range of possible starting materials. nih.gov
Stille Coupling: The Stille reaction couples the iodoquinoline with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.orgorganic-chemistry.org A significant advantage of the Stille reaction is the stability of the organostannane reagents and the mild reaction conditions. orgsyn.org However, a major drawback is the toxicity of the tin compounds. organic-chemistry.org Recent advances have focused on developing more efficient catalytic systems and even tin-free approaches. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Key Features | Reference |
|---|---|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) | High functional group tolerance, uses non-toxic boron reagents. | organic-chemistry.org |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) | Direct method for introducing alkyne functionalities. | organic-chemistry.org |
| Stille | Organostannane (R-SnR'₃) | Pd catalyst | C-C (Aryl, Vinyl, Alkyl) | Mild conditions, stable reagents, but tin compounds are toxic. | wikipedia.orgorganic-chemistry.org |
Oxidative Transformations of Methyl-substituted Quinoline Precursors (e.g., 2-methyl-8-nitroquinoline)
A common and practical route to quinoline-2-carboxylic acids involves the oxidation of a methyl group at the 2-position of the quinoline ring. This transformation is a crucial step in the synthesis of the target molecule, this compound. The precursor for this oxidation would ideally be 2-methyl-8-iodoquinoline.
The synthesis of this precursor can be envisioned through several pathways. One established method for a similarly substituted compound is the synthesis of 2-methyl-8-bromoquinoline. This is achieved through a ring-closure reaction of o-bromoaniline with crotonaldehyde. google.com The reaction is typically carried out in the presence of an oxidizing agent and a moderator in a suitable solvent. google.com A similar reaction using o-iodoaniline would be expected to yield 2-methyl-8-iodoquinoline.
Alternatively, a more versatile route involves the synthesis of 2-methyl-8-aminoquinoline, which can then be converted to 2-methyl-8-iodoquinoline via a Sandmeyer reaction. The synthesis of 2-methyl-8-aminoquinoline can be accomplished from 2-methyl-8-hydroxyquinoline. google.com Another approach to 2-methyl-8-aminoquinoline starts from 2-methyl-8-bromoquinoline through an amination reaction. google.com
Once the 2-methyl-8-iodoquinoline precursor is obtained, the subsequent step is the oxidation of the 2-methyl group to a carboxylic acid. While the direct oxidation of 2-methyl-8-iodoquinoline is not extensively documented in readily available literature, the oxidation of the methyl group in the closely related 2-methyl-8-nitroquinoline (B1328908) is a known transformation. This process typically involves a two-step sequence of bromination followed by hydrolysis in aqueous sulfuric acid to yield 8-nitroquinoline-2-carboxylic acid. A similar oxidative strategy would be applicable to 2-methyl-8-iodoquinoline.
The following table summarizes the reaction conditions for the synthesis of a key precursor, 2-methyl-8-bromoquinoline.
Table 1: Synthesis of 2-Methyl-8-bromoquinoline from o-Bromoaniline and Crotonaldehyde
| Oxidizing Agent | Moderator | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-Nitro bromobenzene | Boric acid | - | 3.5 | 52.0 | 69-71 |
Green Chemistry and Sustainable Synthetic Pathways (e.g., Recyclable Catalysts, Photochemical Modifications)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to develop more environmentally benign and sustainable processes. These approaches focus on the use of recyclable catalysts, safer solvents, and energy-efficient methods like photochemical modifications.
Recyclable Catalysts:
The use of heterogeneous and recyclable catalysts offers significant advantages in terms of waste reduction and process economy. For the synthesis of the quinoline core, various recyclable catalytic systems have been developed. These include:
Nanocatalysts: Nanoparticle-based catalysts have been employed for one-pot quinoline synthesis, offering high efficiency and the ability to be recovered and reused.
Solid-Supported Bases: The use of solid-supported bases, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on a solid support, has been shown to be effective in the synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates. nih.gov This method allows for easy separation of the catalyst from the reaction mixture. nih.gov
Metal-Free Heterogeneous Catalysts: To avoid the use of potentially toxic and expensive heavy metals, metal-free heterogeneous catalysts have been investigated. For instance, Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has been used as a recyclable catalyst for quinoline synthesis.
The table below presents examples of recyclable catalysts used in general quinoline synthesis, which could be adapted for the synthesis of this compound and its precursors.
Table 2: Examples of Recyclable Catalysts in Quinoline Synthesis
| Catalyst | Reaction Type | Advantages |
|---|---|---|
| Nanoparticle-based catalysts | One-pot quinoline synthesis | High efficiency, reusability |
| Solid-supported BEMP | Synthesis of quinoline-2-carboxylates | Easy catalyst separation, good yields |
Photochemical Modifications:
Photochemical methods offer a green alternative to traditional thermal reactions, often proceeding under mild conditions with high selectivity. Visible-light-mediated reactions have been explored for the functionalization of quinolines. For example, a photochemical C-H hydroxyalkylation of quinolines has been reported. researchgate.net This method utilizes visible light and a photoredox catalyst to generate radicals that can functionalize the quinoline ring. researchgate.net While this specific reaction leads to hydroxyalkylation, it demonstrates the potential of photochemical strategies for the C-H functionalization of the quinoline core, which could be extended to other modifications. researchgate.net
These green and sustainable approaches, while not yet specifically detailed for the synthesis of this compound, represent the forefront of synthetic methodology for quinoline derivatives and hold promise for future applications in the synthesis of this and related compounds.
Biological and Medicinal Chemistry Research Perspectives
Antimicrobial Activity Investigations of Iodo-Quinoline Derivatives
Recent studies have focused on the synthesis and antimicrobial evaluation of a new class of iodo-quinoline derivatives. These compounds, particularly those with a carboxy-quinoline structure bearing an iodine atom, have shown potential as scaffolds for developing novel antimicrobial agents. researchgate.netmdpi.com
A significant aspect of the antimicrobial potential of iodo-quinoline derivatives lies in their ability to interfere with the initial stages of biofilm formation. mdpi.com Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. kpfu.rukpfu.ru The majority of the synthesized iodo-quinoline derivatives have demonstrated the ability to prevent the adhesion of Staphylococcus epidermidis cells, a crucial first step in biofilm development. mdpi.com This anti-adhesion activity suggests a promising strategy to combat infections associated with biofilm formation, which are often difficult to treat. mdpi.combohrium.com
The antimicrobial activity of iodo-quinoline derivatives has been tested against a range of microbial strains. researchgate.netmdpi.com All tested compounds showed antibacterial effects against the Gram-positive bacterium Staphylococcus epidermidis. mdpi.comnih.gov However, they were found to be inactive against the Gram-negative bacterium Klebsiella pneumoniae. mdpi.comnih.gov This differential activity is likely due to the presence of a specific outer membrane in Gram-negative bacteria, which can act as a barrier to the compounds. mdpi.com
In terms of antifungal activity, the derivatives displayed varying degrees of effectiveness against Candida parapsilosis. mdpi.comnih.gov Notably, compounds featuring p-Br and Cl-phenyl substituents demonstrated the most potent antimicrobial activity. bohrium.com
Below is a table summarizing the antimicrobial activity of selected iodo-quinoline derivatives.
| Compound/Strain | S. epidermidis | K. pneumoniae | C. parapsilosis |
| Iodo-Quinoline Derivatives | Active | Inactive | Varied Activity |
Enzyme Inhibition Studies and Target Engagement
The quinoline (B57606) scaffold is a key component in a variety of enzyme inhibitors, highlighting its versatility in drug design. Research has explored the potential of quinoline derivatives to target specific enzymes involved in critical cellular processes.
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov The inhibition of DHODH can lead to pyrimidine depletion and halt cell cycle progression, making it an attractive target for cancer and autoimmune disease therapies. nih.gov Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors. nih.govnih.gov For instance, certain 4-quinoline carboxylic acid analogues have shown significant inhibitory activity, with IC50 values in the nanomolar range. nih.govnih.gov These efforts have resulted in compounds with good oral bioavailability, supporting their potential for further preclinical development. nih.govnih.gov
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in DNA repair and has emerged as an important target in cancer therapy. nih.govnih.gov A series of quinoline-8-carboxamides have been designed and synthesized as PARP-1 inhibitors. nih.gov The design of these compounds often incorporates an intramolecular hydrogen bond to maintain the necessary pharmacophore conformation for activity. nih.gov Structure-activity relationship (SAR) studies have revealed that small, narrow groups at the 3-position and substituents at the 2-position of the quinoline ring can enhance inhibitory potency. nih.gov For example, 2-methylquinoline-8-carboxamide has demonstrated an IC50 value of 500 nM. nih.gov
DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a well-established target for antibacterial drugs. nih.govwikipedia.org Synthetic quinoline derivatives, particularly fluoroquinolones, have been successfully used to inhibit the GyrA subunit of DNA gyrase. nih.gov To overcome emerging resistance, the GyrB subunit has become a promising target for new antibacterial agents. nih.gov Recent research has focused on arylated quinoline carboxylic acids (QCAs) as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.govnih.gov Docking studies have been employed to understand the binding modes of these QCAs with the Mtb DNA gyrase, providing insights for the rational design of more potent inhibitors. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies
The exploration of the quinoline carboxylic acid scaffold, a core component of 8-Iodoquinoline-2-carboxylic acid, has been a significant focus in medicinal chemistry. Structure-Activity Relationship (SAR) studies are crucial in elucidating how chemical modifications to this scaffold influence its biological activity, guiding the design of more effective and potent therapeutic agents.
The type and position of substituents on the quinoline ring system are critical determinants of the biological functionality and potency of the resulting compounds. frontiersin.org Research on analogous quinoline structures provides valuable insights into the potential SAR of this compound derivatives.
Studies on 4-quinoline carboxylic acid analogues, for instance, have demonstrated that substitutions at the C6 position can significantly enhance inhibitory potency against enzymes like dihydroorotate dehydrogenase (DHODH). nih.gov The data suggest that the size and electronic nature of the substituent are important, with smaller, lipophilic functional groups being well-tolerated at this position. nih.gov Specifically, C6-fluorine analogues have been found to be more potent than the corresponding chloro or methyl congeners. nih.gov This indicates that subtle changes to the electronic environment and size of the substituent can lead to substantial improvements in biological efficacy. nih.gov
In a series of 8-hydroxy-N-phenylquinoline-2-carboxamides, which are structurally related to the target compound, di- and tri-substituted derivatives on the anilide ring showed high antiviral activity. mdpi.com The presence of a chloro-substituent, in particular, has been noted to enhance the biological activity in other quinoline derivatives. rsc.org These findings underscore the principle that functionalization at various positions on the quinoline scaffold and its associated groups is a key strategy for modulating therapeutic efficacy. frontiersin.orgnih.gov
Table 1: Influence of C6 Substituents on DHODH Inhibition for a Series of Quinoline-4-Carboxylic Acid Analogs Note: This data is for a related series of quinoline-4-carboxylic acids and is presented to illustrate the principle of substituent effects on potency.
| Compound Analogue | R1 Substituent | R2 (C6) Substituent | DHODH IC₅₀ (µM) |
| 35 | Biphenyl | H | 0.0543 |
| 39 | Biphenyl | Cl | 0.0542 |
| 41 | Biphenyl | F | 0.00971 |
| 42 | Biphenyl | CH₃ | 0.0360 |
Source: Adapted from research on quinoline-based DHODH inhibitors. nih.gov
The physicochemical properties of quinoline derivatives, particularly their lipophilicity and electronic characteristics, play a pivotal role in modulating their biological activity. These properties influence absorption, distribution, metabolism, and excretion (ADME), as well as the ability of the compound to interact with its biological target. nih.gov
For a series of 8-hydroxyquinoline-2-carboxanilides studied for antiviral activity, a direct relationship was observed between lipophilicity and efficacy. mdpi.com The antiviral activity was found to increase linearly with a corresponding increase in lipophilicity, which was determined chromatographically as the log k value. mdpi.com Furthermore, the activity was positively influenced by increasing the electron-withdrawing properties of the substituents on the anilide ring. mdpi.com For example, the derivative with a 3-NO₂ substituent, which is strongly electron-withdrawing, exhibited maximal antiviral activity with insignificant cytotoxicity. mdpi.com
This relationship highlights a key principle in drug design: optimizing the balance between lipophilicity and electronic properties is essential for achieving high potency while maintaining a favorable safety profile. While increased lipophilicity can enhance cell permeability and target engagement, excessively high lipophilicity can lead to poor solubility and rapid metabolic turnover. nih.gov Therefore, careful modulation of these parameters through strategic substitution is a cornerstone of medicinal chemistry efforts involving the quinoline scaffold. mdpi.comnih.gov
Table 2: Relationship Between Substituents, Lipophilicity, and Antiviral Activity in 8-Hydroxy-N-phenylquinoline-2-carboxamide Analogs
| R-substituent on Anilide Ring | Lipophilicity (log k) | Virus Growth Inhibition (%) | Cytotoxicity (%) |
| 3-NO₂ | ~0.41 | 85.0 | 4.0 |
| 3,4,5-Cl | 1.26 | 79.3 | 2.4 |
| 3-Cl-2-F | 1.44 | 91.2 | 9.7 |
Source: Adapted from studies on substituted 8-hydroxy-N-phenylquinoline-2-carboxamides. mdpi.com
Ligand and Drug Design Strategies
The design of novel therapeutic agents based on the this compound scaffold involves sophisticated strategies that leverage computational and medicinal chemistry principles to optimize interactions with biological targets and improve drug-like properties.
Pharmacophore modeling is a cornerstone of modern drug design, defining the essential three-dimensional arrangement of stereo-electronic features required for a molecule to be biologically active at a specific target. nih.govmdpi.com This model serves as a 3D query to identify potential new ligands from vast compound libraries. nih.gov A pharmacophore model for a compound like this compound would typically be generated using either a structure-based or ligand-based approach. researchgate.net
A hypothetical pharmacophore for a quinoline carboxylic acid derivative would likely include several key features:
A Negative Ionizable Feature: Representing the deprotonated carboxylic acid group, which can form crucial ionic interactions or hydrogen bonds within a receptor's binding site. nih.gov
Hydrophobic/Aromatic Regions: The fused bicyclic quinoline ring system provides a significant hydrophobic surface capable of engaging in van der Waals or pi-stacking interactions with nonpolar residues in the target protein. mdpi.comnih.gov
Hydrogen Bond Acceptors/Donors: The quinoline nitrogen acts as a hydrogen bond acceptor. mdpi.com The carboxylic acid group contains both a hydrogen bond donor (the hydroxyl proton) and acceptors (the carbonyl and hydroxyl oxygens). mdpi.com
A Halogen-Bonding Site: The iodine atom at the 8-position could potentially act as a halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized in drug design.
By identifying the precise spatial arrangement of these features necessary for optimal binding, medicinal chemists can design new molecules with enhanced affinity and selectivity for their intended biological target. mdpi.com
The carboxylic acid group is a key functional group in many drugs, often essential for target binding. However, it can also confer undesirable pharmacokinetic properties, such as poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential toxicity. researchgate.netnih.gov To mitigate these issues, medicinal chemists often employ bioisosteric replacement, a strategy where the carboxylic acid is substituted with a different functional group that retains similar physicochemical and binding properties but offers an improved ADME profile. researchgate.netnih.gov
Several non-classical bioisosteres for the carboxylic acid moiety are widely used in drug design:
Tetrazole: The 5-substituted 1H-tetrazole ring is one of the most common and successful carboxylic acid bioisosteres. drughunter.com It has a comparable acidity (pKa) to carboxylic acids, allowing it to exist as an anion at physiological pH and maintain key ionic interactions, but it is generally more lipophilic and metabolically stable. drughunter.comnih.govyoutube.com
Acyl Sulfonamides: To better mimic the acidity of carboxylic acids compared to simple sulfonamides (which are weaker acids), acyl sulfonamides have emerged as effective replacements. drughunter.com They can offer enhanced metabolic stability and resistance to glucuronidation. drughunter.comnih.gov
Hydroxamic Acids: This functional group can also serve as a carboxylic acid surrogate, although it is more commonly used for its metal-chelating properties. nih.gov
The choice of a bioisostere is highly context-dependent, and successful replacement requires careful consideration of the specific drug target and desired property improvements. nih.gov
Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
| Original Moiety | Bioisostere | Key Properties and Rationale for Replacement |
| Carboxylic Acid | Tetrazole | Similar pKa (~4.5-4.9), increased lipophilicity and metabolic stability. drughunter.comnih.gov |
| Carboxylic Acid | Acyl Sulfonamide | More acidic than simple sulfonamides, mimics carboxylate anion, improved metabolic stability. drughunter.com |
| Carboxylic Acid | Hydroxamic Acid | Can act as a surrogate, though often used for metal chelation. nih.gov |
| Carboxylic Acid | Phosphonic Acid | Can replace carboxylic acid to modulate intrinsic activity (e.g., agonist to antagonist). nih.govyoutube.com |
A prominent strategy in contemporary drug discovery is the creation of hybrid compounds, which involves covalently linking two or more distinct pharmacophores to generate a single molecule with multiple functionalities. nih.gov This approach aims to achieve a synergistic effect, a dual mode of action, or overcome drug resistance mechanisms. nih.gov The quinoline carboxylic acid scaffold is an attractive building block for the synthesis of such hybrids. rsc.org
Researchers have successfully synthesized and evaluated numerous hybrid compounds incorporating the quinoline core, demonstrating the versatility of this strategy. Examples include:
Quinoline-Artemisinin Hybrids: Developed for antimalarial activity, these compounds showed superior efficacy compared to the individual drugs, highlighting the benefit of covalent linkage. nih.gov
Quinoline-Triazole Hybrids: These compounds have shown promising antitubercular and antileishmanial activity. rsc.orgnih.gov
Quinoline-Ferrocene Hybrids: Ferroquine, a notable example, is effective against multi-drug resistant strains of P. falciparum. nih.gov
Quinoline-Acridine Hybrids: Synthesized via Knoevenagel condensation, these hybrids are explored for various therapeutic applications. nih.gov
Quinoline-Pyrimidine Hybrids: These have displayed excellent in vitro antiplasmodial activities, significantly more potent than chloroquine (B1663885) against resistant strains. nih.gov
The development of hybrid molecules represents a powerful method for expanding the therapeutic potential of the quinoline carboxylic acid scaffold, leading to novel drug candidates with enhanced efficacy and broader applications. nih.govnih.gov
Spectroscopic and Structural Characterization of 8 Iodoquinoline 2 Carboxylic Acid and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insights into the molecular framework of 8-Iodoquinoline-2-carboxylic acid by mapping the chemical environments of its constituent atoms.
¹H NMR and ¹³C NMR for Compound Structure Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural determination of organic molecules like this compound.
In the ¹H NMR spectrum, the proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10–12 ppm. libretexts.org This significant deshielding is a result of the electronegative oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org The aromatic protons on the quinoline (B57606) ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns of these protons provide crucial information about their relative positions on the quinoline ring.
The ¹³C NMR spectrum offers complementary information. The carbon atom of the carboxylic acid group is highly deshielded and typically appears in the range of 160–180 ppm. libretexts.org Aromatic carbons generally resonate between 110 and 150 ppm. compoundchem.comtsijournals.com The carbon atom attached to the iodine (C-8) will experience a shielding effect, causing its signal to appear at a lower chemical shift compared to the other carbons in the quinoline ring.
Interactive Data Table: Typical NMR Chemical Shifts for Carboxylic Acids
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Carboxylic Acid (R-COOH) | 10-12 libretexts.org |
| ¹H | Aromatic (Ar-H) | 7.0-9.0 |
| ¹³C | Carboxylic Acid (R-C OOH) | 160-180 libretexts.org |
| ¹³C | Aromatic (C -Ar) | 110-150 compoundchem.comtsijournals.com |
Application of Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR)
To gain deeper structural insights, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. For instance, a study on an 8-aminoquinoline (B160924) amide derivative utilized 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of different protons within the molecule. mdpi.com
While less common, Nitrogen-15 (¹⁵N) NMR can provide direct information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen can be influenced by substitution and complexation, offering another layer of structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its complexes.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for unambiguously determining the molecular formula of a compound. For this compound (C₁₀H₆INO₂), the expected exact mass can be calculated and compared to the experimentally determined value from HR-MS, confirming its elemental composition. sigmaaldrich.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing non-volatile and thermally labile compounds, including metal complexes. ESI-MS has been effectively used to identify and characterize complexes formed between quinoline derivatives and metal ions. For example, in a study of gallium complexes with 8-hydroxyquinoline-2-carboxylic acid, ESI-MS analysis confirmed the formation of species such as [Ga(8-HQA)]⁺ and [Ga(8-HQA)₂]⁻. nih.gov This technique allows for the direct observation of the mass-to-charge ratio of the intact complex ions in solution, providing evidence of their stoichiometry. nih.govresearchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the FT-IR spectrum will exhibit several characteristic absorption bands:
O–H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O–H stretching vibration of the carboxylic acid group, which is typically involved in hydrogen bonding. pressbooks.puborgchemboulder.com
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid will appear between 1680 and 1730 cm⁻¹. spectroscopyonline.com Conjugation with the quinoline ring system will likely shift this band to a lower frequency. pressbooks.pub
C–O Stretch: The C–O stretching vibration of the carboxylic acid is expected to appear in the range of 1210–1320 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Aromatic C=C and C=N Stretches: The quinoline ring will show characteristic C=C and C=N stretching vibrations in the region of 1400–1600 cm⁻¹.
C–I Stretch: The C–I stretching vibration will appear at lower frequencies, typically below 600 cm⁻¹.
The FT-IR spectrum of quinoline-2-carboxylic acid has been shown to indicate the presence of both the neutral molecule and a zwitterionic form in the solid state. researchgate.net Furthermore, FT-IR is instrumental in studying the formation of metal complexes, as coordination of the carboxylate and other donor atoms to a metal ion will lead to shifts in their respective vibrational frequencies. nih.gov
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretch | 2500-3300 pressbooks.puborgchemboulder.com | Strong, Broad |
| Carbonyl (C=O) | Stretch | 1680-1730 spectroscopyonline.com | Strong |
| Carboxylic Acid (C-O) | Stretch | 1210-1320 orgchemboulder.comspectroscopyonline.com | Medium-Strong |
| Aromatic (C=C, C=N) | Stretch | 1400-1600 | Medium-Weak |
| C-I | Stretch | < 600 | Weak |
Following a comprehensive search of available scientific literature, it has been determined that specific experimental data for the spectroscopic and structural characterization of This compound and its complexes, as outlined in the requested sections, is not available. The search results consistently yield information for a related but different compound, 8-Hydroxyquinoline-2-carboxylic acid .
Therefore, it is not possible to provide a scientifically accurate article that focuses solely on the chemical compound “this compound” according to the strict outline provided. Generating content based on the hydroxy-analogue would be scientifically inaccurate and would not adhere to the user's explicit instructions.
The following sections of the requested outline could not be populated with data specific to this compound:
Other Spectroscopic and Electrochemical Methods
Cyclic Voltammetry (CV) and Differential Pulse-Anodic Stripping Voltammetry (DP-ASV) for Redox Properties
For reference, extensive research exists for 8-Hydroxyquinoline-2-carboxylic acid and its complexes, covering their UV-Vis spectra, single crystal and powder X-ray diffraction, and electrochemical properties. uncw.eduresearchgate.netresearchgate.netnih.govnih.gov However, this information cannot be substituted to describe the iodo-derivative as the difference in the substituent at the 8-position (iodo vs. hydroxyl) would significantly alter the electronic, photophysical, and structural properties of the molecule and its metal complexes.
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations and Electronic Structure Analysis
Quantum mechanical calculations are fundamental in elucidating the electronic structure of 8-Iodoquinoline-2-carboxylic acid. While specific studies on this exact molecule are limited, research on closely related quinoline (B57606) derivatives provides a strong framework for understanding its properties. For instance, quantum mechanical computations performed at the density functional theory (DFT) level have been used to characterize the structural features of metal complexes involving similar quinoline-based ligands rsc.org.
These calculations can determine key electronic parameters such as molecular orbital energies, electron density distribution, and electrostatic potential. The electronic structure of substituted quinolines has been investigated using methods like valence and core level photoemission spectroscopy, complemented by theoretical calculations. These studies provide a full assignment of the relative binding energies of core-level features and an analysis of how substituents influence the electronic structure compared to the parent quinoline molecule cnr.itresearchgate.net. Such analyses are critical for predicting the reactivity and spectroscopic behavior of this compound.
Density Functional Theory (DFT) Calculations for Molecular and Complex Structures
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. For quinoline derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p), are employed to optimize molecular geometries and calculate vibrational frequencies mdpi.comresearchgate.net. These theoretical calculations have shown good agreement with experimental data from X-ray crystallography and spectroscopic methods researchgate.net.
In studies of related compounds such as 8-hydroxyquinoline-2-carboxylic acid, DFT has been utilized to optimize the geometries of the molecule and its metal complexes nih.gov. Such calculations are crucial for understanding the three-dimensional structure and stability of these compounds. Furthermore, DFT is used to compute various molecular properties that provide insights into the reactivity and kinetic stability of quinoline derivatives, including the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) rsc.org. A larger energy gap generally indicates lower reactivity and higher stability rsc.org.
Natural Bond Orbital (NBO) Calculations for Electronic Property Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals uni-muenchen.deq-chem.com. This method allows for a detailed examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2) nih.gov.
For various quinoline derivatives, NBO analysis has been used to study hyperconjugative interactions and charge transfer within the molecule nih.govacs.org. The major electronic transitions, such as σ→σ, π→π, LP→σ, and LP→π, can be identified and their stabilization energies calculated nih.gov. This information is vital for understanding the electronic properties and reactivity of the molecule. For instance, in novel quinoline-based thiosemicarbazide derivatives, NBO calculations were performed to analyze donor–acceptor interactions and the stability of intramolecular hydrogen bonds acs.org.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a quinoline derivative, and a biological target, typically a protein receptor benthamscience.comnih.gov. For example, derivatives of quinoline have been docked into the active sites of various enzymes to predict their binding affinities and interaction modes researchgate.netresearchgate.netfrontiersin.org.
These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's biological activity researchgate.netmdpi.com. For instance, molecular docking of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives with the SIRT3 protein revealed specific binding patterns in the active site frontiersin.org. Similarly, docking studies on other quinoline derivatives have helped to rationalize their observed biological activities, such as anticancer or antimicrobial effects benthamscience.comresearchgate.net. Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time.
| Compound Class | Target Protein/Enzyme | Key Interactions Observed | Reference |
| 2,4-disubstituted-6-iodoquinazoline derivatives | CAXII, hTS, hTK, DHFR | Hydrophobic interactions, Hydrogen bonds | researchgate.net |
| 2-aryl-4,6-disubstituted quinolines | VGFR tyrosine kinase | Not specified | researchgate.net |
| Quinoline derivatives | HIV reverse transcriptase | Hydrophobic interactions with TRP229, Hydrogen bond interactions with LYS 101 | nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | Specific binding pattern in the active site | frontiersin.org |
Molecular Mechanics (MM) and Thermodynamic Modeling
Thermodynamic modeling, often coupled with quantum mechanical calculations, is essential for understanding the stability and reactivity of compounds in different environments. For the closely related 8-hydroxyquinoline-2-carboxylic acid, detailed thermodynamic studies have been conducted to determine its acid-base properties and its ability to chelate metal ions like Fe²⁺ and Fe³⁺ rsc.org. These studies involve potentiometric titrations and the calculation of stability constants for various complex species formed in solution rsc.org. Such thermodynamic data is crucial for understanding the compound's behavior in biological systems.
Future Research Directions for 8 Iodoquinoline 2 Carboxylic Acid
Exploration of Novel Synthetic Pathways and Analogues with Tailored Properties
Future synthetic research will be critical in unlocking the full potential of 8-iodoquinoline-2-carboxylic acid and its derivatives. A primary focus will be the development of more efficient, cost-effective, and versatile synthetic methodologies. Researchers may adapt existing strategies, such as the one-pot, three-component Doebner synthesis or Pfitzinger condensation, which have been successfully used for other iodo-quinoline derivatives. nih.govmdpi.com For instance, a one-pot method using iodo-aniline, pyruvic acid, and various aldehydes with trifluoroacetic acid as a catalyst has proven effective for generating libraries of 6-iodo-substituted carboxy-quinolines, suggesting a viable strategy for the 8-iodo isomer. nih.gov
Another promising avenue is the modification of precursor molecules. The synthesis of 8-hydroxyquinoline-2-carboxylic acid is well-established, often involving the oxidation of 8-hydroxy quinaldine. nih.gov Future work could concentrate on developing selective iodination methods for this and other advanced intermediates to yield this compound. The creation of a diverse library of analogues, by reacting the carboxylic acid group to form amides and esters, will be essential for systematically exploring how structural modifications impact biological activity and material properties. researchgate.net
Expanded Scope of Coordination Chemistry for Advanced Material and Sensing Applications
The coordination chemistry of the parent compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), provides a strong foundation for future studies involving its 8-iodo analogue. 8-HQA is known to be a powerful chelating agent for various metal ions, including iron and gallium, and is even proposed to function as a natural siderophore or molybdophore. researchgate.netnih.govrsc.org It can act as a bidentate or tridentate ligand, coordinating through the phenolate (B1203915) oxygen, the ring nitrogen, and sometimes the carboxylate oxygen. researchgate.net
Future research should investigate the coordination behavior of this compound with a wide range of metal ions. The presence of the bulky and electron-withdrawing iodine atom at the 8-position is expected to significantly alter the electronic structure and steric environment of the ligand, thereby influencing the stability, geometry, and physicochemical properties of its metal complexes. This could lead to the development of advanced materials with novel photophysical properties for use in organic light-emitting diodes (OLEDs) or as specialized sensors. The altered binding affinity and selectivity could be harnessed to create highly sensitive and selective chemosensors for detecting specific metal ions in environmental or biological samples.
Deepening Mechanistic Understanding in Biological Systems for Therapeutic Development
Building on the known biological activities of related quinoline (B57606) derivatives, a key future direction is to elucidate the mechanisms of action of this compound in biological systems. The parent scaffold, quinoline, is present in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects. nih.govajchem-a.com The closely related 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been identified as an iron chelator in the gut of certain insect larvae, where it helps regulate the microbiome. rsc.org Furthermore, gallium complexes of 8-HQA have demonstrated potential anti-inflammatory properties and effects on microbiota. nih.gov
Future investigations should explore whether this compound retains metal-chelating capabilities and how the iodine atom influences this activity and subsequent biological outcomes. The increased lipophilicity conferred by the iodine atom may enhance cell membrane permeability, potentially leading to different intracellular targets or improved potency. Research should focus on its potential as an antimicrobial agent, an anticancer agent, or a modulator of enzymes like carbonic anhydrases or histone deacetylases. nih.govnih.gov
Computational-Guided Design for Enhanced Potency, Selectivity, and Bioavailability
Computational chemistry will be an indispensable tool in guiding the future development of this compound-based compounds. Structure-based virtual screening and molecular docking studies can be employed to identify potential biological targets and to predict the binding modes of novel analogues. nih.gov These in silico methods can save significant time and resources by prioritizing the synthesis of compounds with the highest likelihood of success.
For therapeutic applications, computational models will be crucial for optimizing the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds. For example, quantum mechanical calculations, which have been used to study the structure of 8-HQA complexes, can be applied to its 8-iodo counterpart to understand its electronic properties and interaction with metal ions or protein active sites. nih.gov This computational-guided approach will accelerate the design of derivatives with improved efficacy and better pharmacokinetic profiles for specific therapeutic targets. nih.gov
Development of Advanced Characterization Techniques for Complex Systems and in situ Studies
A comprehensive understanding of how this compound and its complexes behave will require the application and development of advanced characterization techniques. The study of its coordination chemistry and biological interactions necessitates a multi-technique approach, similar to that used for 8-HQA, which included potentiometric and spectrophotometric titrations, cyclic voltammetry, and mass spectrometry. researchgate.netnih.gov
Future research will benefit from in situ techniques that can monitor the formation and behavior of its metal complexes in real-time and within complex biological matrices. Spectroelectrochemistry, for instance, could provide insights into the redox behavior of the complexes, which is crucial for sensing applications and understanding potential mechanisms of biological activity. Advanced mass spectrometry techniques like ESI-MS will continue to be vital for identifying the stoichiometry of complex species formed in solution. nih.gov These advanced analytical methods will be essential for building accurate speciation models and for correlating the structure of this compound derivatives with their function in both material and biological contexts.
Q & A
Basic: What experimental methodologies are recommended for synthesizing 8-Iodoquinoline-2-carboxylic acid with high purity?
Answer:
Synthesis typically involves iodination of quinoline-2-carboxylic acid derivatives. A stepwise approach includes:
- Iodination optimization : Use electrophilic substitution with iodine monochloride (ICl) in a controlled acidic medium (e.g., H₂SO₄ or acetic acid) to target the 8-position. Monitor reaction progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water) to isolate crystalline product.
- Characterization : Confirm structure using H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Purity assessment via HPLC (≥95% by area) is critical for reproducibility .
Basic: What analytical techniques are essential for verifying the identity and purity of this compound?
Answer:
- Spectroscopic analysis : H NMR (confirm aromatic proton environments and iodine’s deshielding effects) and C NMR (carboxylic acid carbonyl resonance at ~170 ppm).
- Elemental analysis : Quantify iodine content via ICP-MS or X-ray fluorescence.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times against known standards .
Advanced: How can researchers investigate the mechanistic role of this compound in catalytic systems (e.g., cross-coupling reactions)?
Answer:
- Kinetic studies : Monitor reaction rates under varying concentrations of the compound using stopped-flow spectroscopy or in-situ NMR.
- Isotopic labeling : Substitute iodine with I to track ligand participation in catalytic cycles via radiometric detection.
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions at the iodine center .
Advanced: How should contradictory literature data on the biological activity of this compound be resolved?
Answer:
- Systematic replication : Reproduce assays under standardized conditions (pH, temperature, cell lines) to isolate variables.
- Meta-analysis : Use tools like RevMan to aggregate data across studies, identifying outliers or methodological inconsistencies.
- Dose-response curves : Establish EC₅₀/IC₅₀ values in multiple models (e.g., bacterial vs. mammalian cells) to assess specificity .
Advanced: What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities.
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Solvent effects : Use COSMO-RS models to account for solvation in reaction pathways .
Advanced: How can stability studies of this compound under varying storage conditions be designed?
Answer:
- Accelerated degradation : Expose samples to stressors (heat, light, humidity) per ICH Q1A guidelines. Monitor degradation via HPLC-MS to identify breakdown products.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at ambient conditions.
- Solid-state stability : Use XRPD to detect polymorphic transitions during storage .
Advanced: What methodologies elucidate interactions between this compound and biomolecules (e.g., proteins/DNA)?
Answer:
- Spectroscopic titrations : UV-Vis or fluorescence quenching to determine binding constants ().
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of iodine vapors.
- Waste disposal : Segregate halogenated waste per EPA guidelines. Document Material Safety Data Sheet (MSDS) recommendations .
Advanced: How can researchers address reproducibility challenges in synthesizing this compound derivatives?
Answer:
- Detailed procedural logs : Record exact reaction conditions (e.g., stirring speed, degassing methods).
- Collaborative validation : Share samples with independent labs for cross-verification of spectral data.
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .
Advanced: What strategies enable comparative studies of this compound with structural analogs (e.g., bromo/chloro derivatives)?
Answer:
- SAR analysis : Synthesize analogs with halogens at varying positions and test in bioassays or catalytic systems.
- Electrochemical profiling : Compare redox potentials via cyclic voltammetry to assess electronic effects.
- Crystallographic comparisons : Analyze halogen bonding patterns using Cambridge Structural Database (CSD) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
